![molecular formula C26H25NO4 B1332947 Fmoc-2,4-Dimethyl-L-phenylalanine CAS No. 1217728-65-8](/img/structure/B1332947.png)
Fmoc-2,4-Dimethyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,4-Dimethyl-L-phenylalanine is a chemical compound with the molecular formula C26H25NO4 . It has a molecular weight of 415.48 .
Molecular Structure Analysis
The molecular structure of Fmoc-2,4-Dimethyl-L-phenylalanine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a 2,4-dimethylphenylalanine .Physical And Chemical Properties Analysis
Fmoc-2,4-Dimethyl-L-phenylalanine is a solid compound . Its empirical formula is C26H25NO4, and it has a molecular weight of 415.48 .Scientific Research Applications
Hydrogel Formation for Biomedical Applications
Fmoc-2,4-Dimethyl-L-phenylalanine: is a key component in the formation of hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or biological fluids . These hydrogels have been optimized for various biomedical applications due to their biocompatibility and ability to mimic the extracellular matrix.
Tissue Engineering Scaffolds
The peptide’s ability to form stable hydrogels under physiological conditions makes it an excellent scaffold for tissue engineering . Its mechanical rigidity and tunable properties allow for the creation of environments that support cell adhesion and growth, which is crucial for tissue regeneration.
Drug Delivery Systems
Due to its structural properties, Fmoc-2,4-Dimethyl-L-phenylalanine can be used to create hydrogels that serve as drug delivery systems . These systems can be engineered to release therapeutic agents in a controlled manner, improving the efficacy and reducing the side effects of drugs.
Supramolecular Chemistry
The peptide’s ability to self-assemble into supramolecular structures is of great interest in the field of supramolecular chemistry . These structures can be used to create novel materials with unique properties for various scientific applications.
Neurodegenerative Disease Models
The fibrillary structures formed by Fmoc-2,4-Dimethyl-L-phenylalanine resemble amyloid fibrils found in neurodegenerative diseases . This similarity allows researchers to use these structures as models to study diseases like Alzheimer’s and Parkinson’s, providing insights into their pathologies.
Nanotechnology
The self-assembly properties of Fmoc-2,4-Dimethyl-L-phenylalanine make it a candidate for nanotechnology applications . It can be used to fabricate nanoscale structures that have potential uses in electronics, catalysis, and other areas of nanotechnology.
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-2,4-Dimethyl-L-phenylalanine is a modified amino acid used in the field of proteomics research . The primary targets of this compound are the peptide derivatives that it forms when it self-assembles .
Mode of Action
The compound interacts with its targets through a process called self-assembly . This process involves the compound forming supramolecular nanostructures with peptide derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
Biochemical Pathways
The biochemical pathways affected by Fmoc-2,4-Dimethyl-L-phenylalanine are those involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Pharmacokinetics
It’s known that the compound is soluble and can be stored at room temperature .
Result of Action
The result of the action of Fmoc-2,4-Dimethyl-L-phenylalanine is the formation of various biofunctional hydrogel materials . These materials are formed due to the self-assembly of the compound with peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks .
Action Environment
The action of Fmoc-2,4-Dimethyl-L-phenylalanine is influenced by environmental factors such as temperature and the presence of aqueous media . These factors can affect the self-assembly process and the subsequent formation of biofunctional hydrogel materials .
properties
IUPAC Name |
(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376128 |
Source
|
Record name | Fmoc-L-2,4-Dimethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-2,4-Dimethyl-L-phenylalanine | |
CAS RN |
1217728-65-8 |
Source
|
Record name | Fmoc-L-2,4-Dimethylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.